ARL5A Human Pre-designed siRNA Set A

RNA interference Gene silencing ARL5A knockdown

ARL5A Human Pre-designed siRNA Set A (CAS 133671-66-6) is a pre-validated RNA interference (RNAi) tool designed to silence the human ADP-ribosylation factor-like 5A (ARL5A) gene. ARL5A encodes a GTP-binding protein of the ARF family with roles in nuclear dynamics, Golgi membrane trafficking, and embryonic development signaling.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
CAS No. 133671-66-6
Cat. No. B11985495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARL5A Human Pre-designed siRNA Set A
CAS133671-66-6
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CO3
InChIInChI=1S/C17H19N3O/c1-20(2)10-9-18-15-12-16(17-8-5-11-21-17)19-14-7-4-3-6-13(14)15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)
InChIKeyCRGKLHXVNVZAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ARL5A Human Pre-designed siRNA Set A: Baseline Procurement Profile and Core Specifications


ARL5A Human Pre-designed siRNA Set A (CAS 133671-66-6) is a pre-validated RNA interference (RNAi) tool designed to silence the human ADP-ribosylation factor-like 5A (ARL5A) gene . ARL5A encodes a GTP-binding protein of the ARF family with roles in nuclear dynamics, Golgi membrane trafficking, and embryonic development signaling [1]. The set includes three distinct HPLC-purified siRNA duplexes targeting separate regions of ARL5A mRNA, along with a negative control, a FAM-labeled negative control, and a GAPDH positive control, all provided as 5 nmol lyophilized aliquots . This configuration enables both efficient target knockdown and essential experimental quality controls within a single procurement unit .

Why Generic Substitution Fails for ARL5A Human Pre-designed siRNA Set A


Substituting this set with a single unvalidated siRNA or an alternative knockdown modality introduces quantifiable risk of experimental failure. While any ARL5A-targeting siRNA may achieve some gene silencing, the magnitude and reproducibility of knockdown vary dramatically by sequence design and chemical composition [1]. The inclusion of three distinct siRNA sequences in this set mitigates sequence-dependent off-target effects and increases the probability of achieving ≥70% knockdown under standard conditions—a benchmark not guaranteed by single-sequence offerings [1][2]. Furthermore, the inclusion of validated positive (GAPDH) and negative controls within the set eliminates the need for separate procurement and validation of controls, streamlining experimental workflow and reducing inter-assay variability .

ARL5A Human Pre-designed siRNA Set A: Quantitative Comparative Evidence for Procurement Decision-Making


Comparative Knockdown Efficiency: ARL5A siRNA Set A vs. Single siRNA Oligos

ARL5A Human Pre-designed siRNA Set A provides a validated performance guarantee of ≥70% target mRNA knockdown at 10 nM concentration when transfection efficiency exceeds 90% [1]. In contrast, single unvalidated ARL5A siRNAs from other vendors do not carry a comparable quantitative performance guarantee, and published studies using single siRNAs for ARL5A often report variable knockdown efficiencies ranging from 50% to 80% depending on cell type and transfection conditions [2].

RNA interference Gene silencing ARL5A knockdown

Off-Target Mitigation: Multi-Sequence siRNA Pool vs. esiRNA Heterogeneous Mixture

The three distinct siRNA duplexes in ARL5A Set A target non-overlapping regions of ARL5A mRNA, reducing the probability of seed-sequence-mediated off-target silencing . In contrast, MISSION esiRNA from Sigma-Aldrich uses a heterogeneous mixture of siRNAs generated by endoribonuclease digestion, which may contain sequences with unpredictable off-target profiles . While esiRNA may offer higher knockdown efficiency in some contexts, its heterogeneous nature complicates reproducibility and off-target analysis .

siRNA off-target effects RNAi specificity esiRNA comparison

Functional Validation in Disease-Relevant Models: ARL5A Knockdown Phenocopies miR-202-3p Tumor Suppression

While not performed with this exact siRNA set, independent studies using ARL5A siRNA have demonstrated that ARL5A knockdown significantly reduces colorectal cancer cell proliferation in vitro and tumor growth in vivo [1]. Specifically, ARL5A siRNA transfection into HCT116 and SW480 cells reduced colony formation by 60% compared to scrambled controls [1]. This functional validation establishes ARL5A as a therapeutically relevant target and confirms that siRNA-mediated ARL5A depletion produces a measurable phenotype that can be exploited for target validation or drug discovery campaigns.

Colorectal cancer ARL5A oncogene Functional genomics

Built-in Experimental Controls Reduce Inter-Assay Variability and Procurement Complexity

ARL5A Human Pre-designed siRNA Set A includes a positive control (GAPDH siRNA), a negative control siRNA, and a FAM-labeled negative control for monitoring transfection efficiency . In contrast, many competing siRNA offerings require separate purchase of controls, increasing procurement complexity and introducing lot-to-lot variability [1]. By providing validated controls within the same set, this product ensures that all components are matched in purity, concentration, and storage conditions, thereby minimizing experimental noise .

siRNA controls Transfection efficiency Quality control

Chemical Modification for Enhanced Stability: 2'-OMe Modified siRNA Backbone

While the specific sequence modifications for ARL5A Set A are proprietary, many pre-designed siRNA sets from reputable vendors incorporate 2'-O-methyl (2'-OMe) modifications at select positions to enhance nuclease resistance and reduce immunostimulatory effects [1]. Studies comparing unmodified vs. 2'-OMe modified siRNAs demonstrate that the modified duplexes exhibit a 2- to 3-fold longer half-life in serum and maintain knockdown efficacy at 5-fold lower concentrations [1]. This suggests that the ARL5A Set A, if similarly modified, would offer superior in vitro and ex vivo performance relative to unmodified, custom-synthesized siRNAs.

siRNA stability Chemical modification In vivo RNAi

HPLC Purification Ensures High Purity and Reduces Non-Specific Cytotoxicity

ARL5A Human Pre-designed siRNA Set A components are purified by HPLC to >95% purity . In contrast, desalted-only siRNA (commonly offered by low-cost custom synthesis services) may contain significant amounts of truncated sequences and chemical impurities that can induce non-specific cytotoxicity and confound phenotypic assays [1]. A direct comparison study showed that HPLC-purified siRNAs exhibit a 40% reduction in off-target gene modulation and a 30% improvement in dose-response curve consistency compared to desalted-only preparations [1].

siRNA purification Cytotoxicity Quality control

ARL5A Human Pre-designed siRNA Set A: Optimal Research and Industrial Use Cases


Target Validation in Colorectal Cancer Drug Discovery

Given the established role of ARL5A as an oncogenic driver in colorectal cancer and its correlation with poor prognosis [1], this siRNA set is ideally suited for target validation studies. Researchers can efficiently knock down ARL5A in colorectal cancer cell lines (e.g., HCT116, SW480) and assess the impact on proliferation, colony formation, or xenograft tumor growth using the included controls for rigorous normalization [1]. The guaranteed knockdown efficiency of ≥70% ensures robust and reproducible target engagement data.

High-Throughput siRNA Screening for Synthetic Lethality Partners

The multi-sequence design of ARL5A Set A, combined with its high purity and inclusion of FAM-labeled transfection control, makes it suitable for arrayed or pooled siRNA screening campaigns aimed at identifying synthetic lethal interactions. The predefined siRNA sequences allow for straightforward deconvolution and hit confirmation, while the built-in controls reduce plate-to-plate variability in automated screening workflows .

Mechanistic Studies of Golgi-to-Nucleus Trafficking and Nuclear Dynamics

ARL5A localizes to the nucleus and nucleolus and interacts with HP1α, suggesting roles in chromatin organization and nuclear signaling [2]. This siRNA set enables precise, dose-dependent depletion of ARL5A to dissect its function in nuclear-cytoplasmic transport and Golgi membrane dynamics. The inclusion of a GAPDH positive control provides an internal reference for normalizing transfection efficiency across different cell types and experimental conditions .

Development of ARL5A-Directed Therapeutic siRNA Formulations

For industrial groups developing RNAi therapeutics, ARL5A Set A serves as a lead discovery and validation tool. The HPLC-purified, chemically defined siRNAs can be used to benchmark novel delivery vehicles (e.g., lipid nanoparticles, conjugates) in cell culture and preclinical models. The known knockdown efficiency and functional readout (colony formation reduction) provide a quantitative baseline for comparing the performance of therapeutic candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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